molecular formula C12H9N3OS2 B10969677 N-(3-cyanothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(3-cyanothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B10969677
M. Wt: 275.4 g/mol
InChI Key: PMTWGESHZPEZRX-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that features a thiophene ring substituted with a cyano group and a pyridine ring connected via a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, a cyano group can be introduced via a nucleophilic substitution reaction.

    Sulfanylacetamide Linkage Formation: The thiophene derivative can then be reacted with a pyridine derivative containing a sulfanyl group under appropriate conditions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene or pyridine derivatives.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the development of organic semiconductors or conductive polymers.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the cyano-substituted thiophene and the pyridine-sulfanylacetamide linkage may confer specific electronic properties or biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C12H9N3OS2

Molecular Weight

275.4 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C12H9N3OS2/c13-7-9-4-6-17-12(9)15-10(16)8-18-11-3-1-2-5-14-11/h1-6H,8H2,(H,15,16)

InChI Key

PMTWGESHZPEZRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=C(C=CS2)C#N

Origin of Product

United States

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